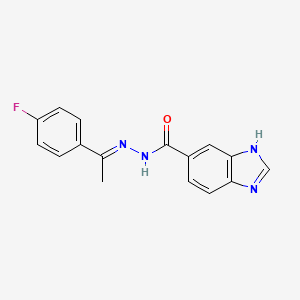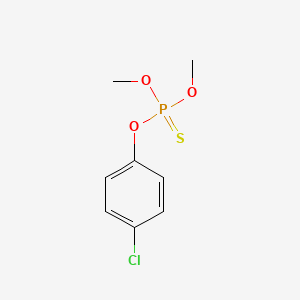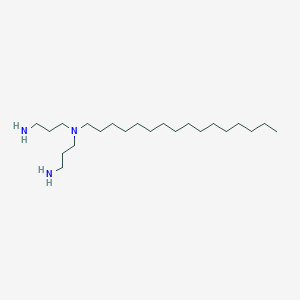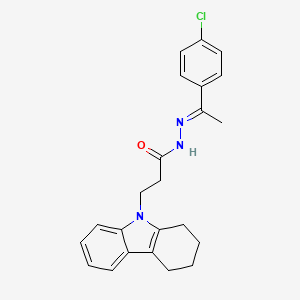
(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenyl group attached to the isoxazole ring, along with a dione and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime typically involves the following steps:
-
Formation of Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. For instance, phenyl nitrile oxide can react with an alkyne to form the isoxazole ring.
-
Introduction of Dione Functional Group: : The dione functional group can be introduced via oxidation reactions. For example, the isoxazole ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form the dione.
-
Formation of Oxime: : The oxime group is typically introduced by reacting the dione with hydroxylamine hydrochloride under basic conditions. This reaction forms the oxime through nucleophilic addition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : Reduction of the oxime group can yield amines or hydroxylamines, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, or nucleophiles like amines and alcohols.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted isoxazoles depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms or as a precursor for bioactive compounds.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these potential therapeutic applications.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Phenylisoxazole-4,5-dione: Lacks the oxime group, which may result in different reactivity and applications.
4-Hydroxy-3-phenylisoxazole-5(4H)-one: Contains a hydroxyl group instead of an oxime, affecting its chemical properties and biological activity.
3-Phenyl-5-isoxazolone: Another isoxazole derivative with different functional groups, leading to varied chemical behavior.
Uniqueness
(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime is unique due to the presence of both dione and oxime functional groups, which provide a versatile platform for chemical modifications and potential applications in multiple fields. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
特性
CAS番号 |
6265-53-8 |
|---|---|
分子式 |
C9H6N2O3 |
分子量 |
190.16 g/mol |
IUPAC名 |
4-nitroso-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(10-13)7(11-14-9)6-4-2-1-3-5-6/h1-5,11H |
InChIキー |
ZYSBGNYJJJCEGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]-](/img/structure/B12004715.png)

![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12004732.png)



![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12004753.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B12004764.png)
![4-[(Anilinocarbonyl)amino]butanoic acid](/img/structure/B12004770.png)
![4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride](/img/structure/B12004775.png)


